(2-Bromoethoxy)cyclopentane

説明

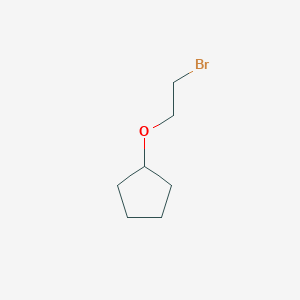

(2-Bromoethoxy)cyclopentane is an organic compound with the molecular formula C7H13BrO. It is a brominated ether derivative of cyclopentane, characterized by the presence of a bromoethoxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

作用機序

Mode of Action

It is known that bromoethoxy groups can act as leaving groups in organic reactions, potentially interacting with biological targets in this manner .

Pharmacokinetics

The compound is a liquid at room temperature and has a predicted boiling point of 221.1° C at 760 mmHg and a predicted density of 1.3 g/mL . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of (2-Bromoethoxy)cyclopentane’s action are currently unknown due to the lack of research on this compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethoxy)cyclopentane typically involves the reaction of cyclopentanol with 2-bromoethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then brominated to yield the final product. The general reaction conditions include:

Reactants: Cyclopentanol and 2-bromoethanol

Catalyst: Acid catalyst (e.g., sulfuric acid)

Temperature: Moderate heating (50-70°C)

Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

化学反応の分析

Types of Reactions: (2-Bromoethoxy)cyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Nucleophilic Substitution: Corresponding ethers, amines, or thioethers.

Elimination Reactions: Alkenes.

Oxidation: Ketones or carboxylic acids.

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- (2-Bromoethoxy)cyclopentane is utilized as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in developing pharmaceuticals targeting various diseases, including inflammatory conditions and cancers. For instance, compounds derived from this compound have been reported to influence the expression of interleukin-6 and vascular cell adhesion molecule 1, which are critical in cardiovascular diseases and inflammation .

-

Antimicrobial Activity :

- Research indicates that halogenated compounds, including those derived from this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of certain bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

-

Neuropharmacological Effects :

- Some derivatives of this compound may modulate neurotransmitter systems, which could be beneficial for treating neurological disorders. Investigations into similar compounds have indicated potential effects on dopamine and serotonin levels .

Agrochemical Applications

The reactivity of this compound allows it to be used in synthesizing agrochemicals. Compounds synthesized from it can serve as herbicides or pesticides due to their biological activity against pests and weeds. The development of such agrochemicals is essential for enhancing agricultural productivity while minimizing environmental impact.

Material Science Applications

- Polymer Chemistry :

- Solvent Properties :

Case Studies

Several studies have documented the applications of this compound:

- Case Study 1: Antimicrobial Screening : A study evaluated the antimicrobial efficacy of brominated cyclopentanes, including derivatives of this compound, revealing enhanced activity against Gram-positive bacteria compared to non-brominated analogs .

- Case Study 2: Drug Development : Research focused on synthesizing spirocarbocyclic oxindoles from this compound derivatives demonstrated their potential as pharmaceutical agents due to their biological activity .

- Case Study 3: Neurotransmitter Modulation : Investigations into structurally related compounds indicated modulation of GABAergic systems, suggesting that this compound derivatives may influence neurotransmitter levels relevant to neurological health .

類似化合物との比較

(2-Chloroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.

(2-Iodoethoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.

(2-Fluoroethoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.

Comparison:

Reactivity: (2-Bromoethoxy)cyclopentane is generally more reactive than its chloro and fluoro analogs due to the better leaving group ability of bromine. it is less reactive than the iodo analog.

Applications: The choice of halogen can influence the compound’s reactivity and suitability for specific applications. For example, this compound may be preferred in reactions requiring moderate reactivity, while (2-Iodoethoxy)cyclopentane may be chosen for reactions needing higher reactivity.

生物活性

(2-Bromoethoxy)cyclopentane, a compound with the molecular formula CHBrO, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a cyclopentane ring. Its structure can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 195.09 g/mol

- CAS Number : 15752653

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated moderate to potent activity against a range of bacterial strains.

- Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 5.0 to 20.0 µg/mL, suggesting effective inhibition of microbial growth .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. The compound's effects on cancer cell lines have been evaluated through various assays:

-

MTT Assay Results : In studies involving human cancer cell lines such as HCT-116 and MCF-7, this compound exhibited IC values indicating cytotoxicity:

Cell Line IC (µg/mL) HCT-116 19.2 MCF-7 16.7

These values suggest that the compound is more potent than some reference drugs like doxorubicin, which has an IC of approximately 21.6 µg/mL for the same cell lines .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Key pro-apoptotic markers such as p53 and caspase-3 were significantly upregulated in treated cells, while anti-apoptotic markers like Bcl-2 were downregulated . This suggests that the compound may trigger programmed cell death pathways, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound in laboratory settings:

- Case Study on Antimicrobial Efficacy : A comparative study involving various halogenated ethers demonstrated that this compound had superior antimicrobial efficacy compared to its non-brominated counterparts.

- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, reinforcing its potential application in cancer therapy.

特性

IUPAC Name |

2-bromoethoxycyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVITJYOUROISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131666-02-9 | |

| Record name | (2-bromoethoxy)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。